tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate is a carbamate-protected piperidine derivative characterized by a 3-methoxyphenyl substituent at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) group attached via a methylene linker. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that can modulate pharmacokinetic and pharmacodynamic properties. The Boc group serves as a protective moiety for the amine functionality, enabling selective synthesis of more complex molecules .
Properties
IUPAC Name |
tert-butyl N-[[4-(3-methoxyphenyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(8-10-19-11-9-18)14-6-5-7-15(12-14)22-4/h5-7,12,19H,8-11,13H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKTTZLCLSOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678270 | |
| Record name | tert-Butyl {[4-(3-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-68-5 | |
| Record name | tert-Butyl {[4-(3-methoxyphenyl)piperidin-4-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate, a compound with the CAS number 135632-53-0, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Details |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 214.30 g/mol |
| Boiling Point | Not available |
| InChI Key | VHYXAWLOJGIJPC-UHFFFAOYSA-N |
| PubChem ID | 723429 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this one demonstrated notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentration (MIC) values ranged from 0.78 to 3.125 µg/mL, comparable to established antibiotics like vancomycin and linezolid .
The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated; however, it is suggested that its structure allows for effective interaction with bacterial cell walls or critical metabolic pathways. The presence of the piperidine ring may enhance its ability to penetrate bacterial membranes .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study evaluated its cytotoxic effects on various human cancer cell lines, including colon carcinoma (HCT-116), colorectal cancer (HT-29), and hepatocellular carcinoma (HepG2). Results indicated promising cytotoxic activity, with compounds showing IC values that suggest effective inhibition of cancer cell proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antibacterial activity against multiple strains.
- Findings : The compound showed strong bactericidal properties against both susceptible and drug-resistant strains of Gram-positive bacteria.
- Evaluation of Anticancer Properties :
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with similar structures exhibit significant activity against various biological targets. For instance, piperidine derivatives have been studied for their potential as inhibitors of endocannabinoid hydrolases, specifically monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are involved in the metabolism of endocannabinoids, which play crucial roles in pain modulation and inflammation .
Case Study: Dual FAAH-MAGL Inhibitors
A study highlighted the design of dual FAAH-MAGL inhibitors based on piperidine scaffolds. These compounds demonstrated selective inhibition profiles and improved potency compared to existing drugs, suggesting that tert-butyl [4-(3-methoxyphenyl)piperidin-4-yl]methylcarbamate may also exhibit similar inhibitory effects .
Antimicrobial Activity
Piperidine derivatives have shown promise as antimicrobial agents. A related compound demonstrated potent antibacterial activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium. This suggests that this compound could be explored for its antibacterial properties .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| Arylurea Derivative | MRSA | 0.78 - 3.125 |
| Arylurea Derivative | VREfm | 0.78 - 3.125 |
| tert-Butyl [4-(3-methoxyphenyl)...] | Potential for similar activity | TBD |
Neuropharmacology
The piperidine scaffold is also significant in neuropharmacology, where it may act on various neurotransmitter systems. Compounds derived from piperidine have been investigated for their effects on dopamine and serotonin receptors, which are crucial in treating conditions like depression and anxiety .
Research Insight
The incorporation of methoxy groups into the phenyl ring can enhance binding affinity to these receptors, potentially increasing the therapeutic efficacy of compounds like this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
*Calculated based on molecular formulas.
Key Structural and Functional Differences
Substituent Effects on Solubility and Stability :
- The 2-methoxyethyl analog (272.38 g/mol) exhibits enhanced aqueous solubility compared to the 3-methoxyphenyl parent compound due to its polar ether group .
- The trifluoromethylphenyl derivative (355.4 g/mol) demonstrates increased metabolic stability and lipophilicity, making it suitable for targets requiring prolonged exposure .
Electrophilic vs. Nucleophilic Modifications: The 3-bromobenzyl substituent (383.3 g/mol) introduces a reactive site for Suzuki-Miyaura cross-coupling, enabling further derivatization .
Steric and Electronic Profiles :
- The 3-methoxybenzyl analog (338.4 g/mol) differs from the parent compound by substituting a benzyl group for a phenyl ring, increasing steric bulk and altering π-π stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
